2-Borono-5-fluorobenzoic acid

Beschreibung

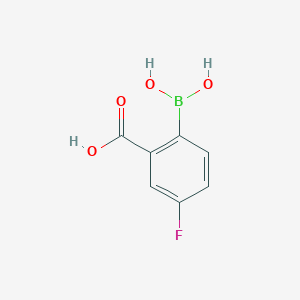

2-Borono-5-fluorobenzoic acid (CAS 874290-63-8) is a boronic acid derivative with the molecular formula C₇H₆BFO₄ and a molecular weight of 183.93 g/mol . It features a boronic acid (-B(OH)₂) group at the 2-position and a fluorine substituent at the 5-position of the benzoic acid scaffold. This compound is widely used in pharmaceutical and materials research due to its role in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key intermediates . Synonyms include 2-Carboxy-4-fluorobenzeneboronic acid and 2-(Dihydroxyboranyl)-5-fluorobenzoic acid .

Eigenschaften

IUPAC Name |

2-borono-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVANIKYUYQABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660242 | |

| Record name | 2-Borono-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-63-8 | |

| Record name | 2-Borono-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Borono-5-fluorobenzoic acid (C7H6BFO4) is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural features and biological activities. This compound serves as a significant building block in the synthesis of various pharmaceuticals, particularly in targeting specific biological pathways relevant to cancer therapy and enzyme inhibition.

This compound possesses a boron atom bonded to a phenyl group substituted with a fluorine atom and a carboxylic acid functional group. The presence of the boron atom enhances the compound's reactivity, making it useful in various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BFO4 |

| Molecular Weight | 169.93 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and enzymes. Its mechanism of action involves:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in active sites of enzymes, thereby inhibiting their function.

- Targeting Cancer Pathways : It has been shown to affect the activity of proteins involved in cell survival and apoptosis, particularly targeting anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells .

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, including:

- Anticancer Properties : It acts as a dual inhibitor of Mcl-1 and Bfl-1 proteins, which are crucial for the survival of certain cancer cells. Studies report that compounds with similar structures can induce apoptosis in lymphoma cell lines dependent on these proteins .

- Cellular Effects : The compound influences cellular signaling pathways, leading to altered gene expression and metabolic processes. Its role as an intermediate in pharmaceutical synthesis underlines its potential impact on cellular functions.

Case Studies

- Inhibition Studies : A study focused on the structural optimization of benzoic acid derivatives showed that this compound exhibited significant binding affinity to Mcl-1 with IC50 values indicating effective inhibition of cell survival pathways in engineered lymphoma cells .

- Pharmaceutical Applications : This compound has been utilized as a precursor in synthesizing various pharmaceuticals, including those targeting bacterial infections and cancer therapies. Its unique properties allow for modifications that enhance efficacy against specific targets .

Safety and Toxicity

The safety profile of this compound indicates potential irritant effects:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2-Borono-5-fluorobenzoic acid can be synthesized through several methods, including:

- Borylation Reactions : Utilizing boron reagents to introduce the boron functional group onto the aromatic ring.

- Fluorination Techniques : Employing electrophilic fluorination methods to achieve the desired substitution pattern.

Cancer Therapeutics

Recent studies have highlighted the potential of this compound in developing dual inhibitors targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are overexpressed in various cancers, making them critical targets for therapeutic intervention. The compound has shown promise in enhancing the efficacy of treatments by overcoming resistance mechanisms in cancer cells .

Medicinal Chemistry

The compound serves as a versatile building block for synthesizing various medicinal agents, particularly those aimed at treating conditions associated with inflammation and pain. Its boronic acid functionality allows for further modifications that can enhance biological activity and selectivity .

Agrochemical Development

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to form stable complexes with metal ions enhances the efficacy of these compounds, providing better control over target pests while minimizing environmental impact .

Case Study 1: Dual Mcl-1/Bfl-1 Inhibitors

A study demonstrated that derivatives of this compound exhibited significant binding affinity to both Mcl-1 and Bfl-1 proteins. The compound's design was guided by co-crystal structures, leading to the identification of analogs that showed improved selectivity over other anti-apoptotic proteins. This research lays the groundwork for developing more effective cancer therapies .

Case Study 2: Synthesis of Fluorinated Compounds

Another investigation focused on using this compound as a precursor for synthesizing fluorinated heterocycles. The study illustrated how the compound could be employed in hypervalent iodine-catalyzed fluorination reactions, expanding its utility in creating complex fluorinated structures relevant for pharmaceutical applications .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates. This reaction is critical in pharmaceutical and materials science applications.

Key Reaction Conditions

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (1 mol%) | Na₂CO₃ (2 eq) | DME/H₂O | 78 | |

| 3-Iodonitrobenzene | PdCl₂(dppf) (2 mol%) | K₂CO₃ (3 eq) | THF/H₂O | 85 |

Mechanistic Steps :

-

Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd²⁺ complex.

-

Transmetalation : Boronic acid transfers aryl group to Pd²⁺.

-

Reductive Elimination : Pd⁰ releases biaryl product, regenerating the catalyst.

Carboxylic Acid Reactivity

The –COOH group undergoes typical acid-derived reactions:

Boronic Acid Reactivity

–B(OH)₂ participates in:

-

Protodeboronation : Acidic conditions (H₂SO₄) cleave B–C bond .

-

Complexation : Forms stable complexes with diols (e.g., pinacol) for purification .

Supramolecular Interactions

The compound forms non-covalent synthons in cocrystals, as observed in fluorobenzoic acid studies:

Comparative Reactivity with Analogues

Stability and Decomposition

-

Thermal Stability : Decomposes at 183–186°C, releasing CO, CO₂, and HF .

-

Light Sensitivity : Prolonged UV exposure causes boronic acid oxidation .

This compound’s dual functionality (–B(OH)₂ and –COOH) makes it a versatile building block in synthetic and materials chemistry, though its stability requires careful handling under inert conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

Key Differences :

- Reactivity: The position of the boronic acid group influences steric and electronic interactions in cross-coupling reactions. For example, 2-borono derivatives may exhibit slower reaction kinetics compared to para-substituted analogs due to proximity to the carboxylic acid group .

- Crystallinity : Boron positioning affects hydrogen-bonding networks in crystal lattices, as seen in studies using SHELX and ORTEP-3 for crystallographic analysis .

Functional Group Variants

Key Differences :

- Acidity: The boronic acid group (pKa ~8–10) is less acidic than carboxylic acid (pKa ~2–3) but more acidic than amino groups (pKa ~9–11) .

- Applications : Trifluoromethyl and formyl derivatives are favored in agrochemicals (e.g., 5-bromo-2,4-difluorobenzoic acid intermediates ), whereas boronic acids are pivotal in medicinal chemistry for protease inhibition .

Halogen-Substituted Analogs

Key Differences :

- Reactivity : Bromine and iodine enable halogen-bonding interactions, unlike boron, which participates in covalent bond formation .

- Synthetic Utility : Bromo/iodo derivatives are intermediates in radiopharmaceuticals, whereas boronic acids are used in PET tracer synthesis .

Methyl- and Hydroxy-Substituted Derivatives

Key Differences :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.